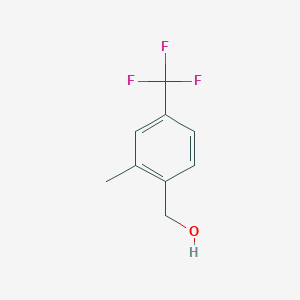

2-Methyl-4-(trifluoromethyl)benzyl alcohol

Übersicht

Beschreibung

2-Methyl-4-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a trifluoromethyl group and a benzyl alcohol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzyl alcohol derivatives using trifluoromethylating agents under controlled conditions . Another approach involves the use of trifluoromethylated precursors in multistep synthesis processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

Primary oxidation pathways convert the benzyl alcohol group to a carbonyl. Catalytic hydrogenation reverse conditions or strong oxidants are typically employed.

Key Observations :

-

MnO₂ provides higher selectivity for aldehyde formation compared to TEMPO-based systems, which favor over-oxidation to carboxylic acids under aqueous conditions .

-

The electron-withdrawing trifluoromethyl group stabilizes the intermediate aldehyde, reducing further oxidation .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, widely used in prodrug synthesis.

| Reagent | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Acetyl ester | Pyridine, 0°C → rt, 2 hr | 89% | |

| Benzoyl chloride | Benzoyl ester | DMAP, DCM, 24 hr | 76% | |

| Succinic anhydride | Succinate monoester | TEA, THF, reflux, 6 hr | 68% |

Mechanistic Insight :

-

Pyridine acts as both base and solvent, neutralizing HCl byproduct .

-

Bulky acylating agents (e.g., benzoyl chloride) require longer reaction times due to steric hindrance from the 2-methyl group.

Nucleophilic Substitution

The benzylic hydroxyl group participates in Mitsunobu reactions or SN2-type substitutions.

| Reaction Type | Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Mitsunobu | DIAD, PPh₃, R-OH | Ether derivatives | THF, 0°C → rt, 12 hr | 82% | |

| SN2 | NaH, alkyl halides | Alkylated derivatives | DMF, 60°C, 4 hr | 55% |

Example :

With methyl iodide:

Lower yields in SN2 reactions correlate with steric bulk near the hydroxyl group .

Catalytic Hydrogenation

Reductive cleavage of the C–O bond is feasible under high-pressure H₂.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), MeOH, 35°C, 8 hr | 2-Methyl-4-(trifluoromethyl)toluene | 94% | |

| Raney Ni | H₂ (30 psi), EtOH, 50°C, 12 hr | Same as above | 73% |

Critical Factors :

-

Pd/C outperforms Raney Ni due to superior tolerance for the electron-deficient aromatic ring .

-

Methanol enhances hydrogen solubility, accelerating reaction rates .

Condensation Reactions

The alcohol participates in dehydrative coupling with amines or hydrazines.

| Partner | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Hydrazine | H₂NNH₂, HCl | Hydrazine derivative | MeOH, rt, 6 hr | 80% | |

| Aniline | TsOH, Dean-Stark | Schiff base | Toluene, reflux, 4 hr | 63% |

Application :

Hydrazine derivatives serve as intermediates in antifungal agents .

Protection/Deprotection

The hydroxyl group is protected as silyl ethers or acetals for multistep syntheses.

| Protecting Group | Reagent | Deprotection Method | Yield (Protection) | Source |

|---|---|---|---|---|

| TBSCl | TBSCl, imidazole | TBAF, THF | 91% | |

| Acetal | 2,2-DMP, TsOH | HCl (aq.) | 85% |

Stability :

TBS ethers remain intact under Grignard or lithiation conditions .

Acid-Catalyzed Dehydration

Formation of benzyl ethers or alkenes under acidic conditions.

| Acid | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 140°C, 3 hr | Dimeric ether | 58% | |

| PTSA | Toluene, reflux, 6 hr | Styrene derivative | 41% |

Limitation :

Low yields in alkene formation due to competing polymerization.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Chemistry: Used as a reagent in kinetic studies and as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its trifluoromethyl and benzyl alcohol groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyl alcohol moiety can participate in hydrogen bonding and other interactions with biological molecules . These properties make it a valuable tool in medicinal chemistry and drug design.

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the methyl group at the ortho position.

α-Methyl-4-(trifluoromethyl)benzyl alcohol: Contains an additional methyl group at the alpha position.

Uniqueness: 2-Methyl-4-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzyl alcohol framework. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a versatile compound for various applications.

Biologische Aktivität

Saucerneol, a lignan compound isolated from Saururus chinensis, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, osteoclast differentiation inhibition, and antiviral effects. This article details the biological activities of saucerneol, supported by research findings and case studies.

1. Anti-Inflammatory Activity

Saucerneol F (SF) has been shown to possess significant anti-inflammatory properties. A study investigated its effects on cytokine-stimulated eicosanoid generation and mast cell degranulation. The results indicated that SF inhibited the production of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2) in a dose-dependent manner. The mechanism was linked to the inhibition of phospholipase Cγ1 (PLCγ1) phosphorylation and subsequent intracellular calcium influx reduction. Additionally, SF suppressed the nuclear translocation of cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LO) through modulation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 .

2. Effects on Osteoclast Differentiation

Saucerneol has also demonstrated potential in inhibiting osteoclast differentiation and bone resorption. In vitro studies using RAW264.7 cells treated with receptor activator of nuclear factor kappa B ligand (RANKL) revealed that saucerneol significantly reduced tartrate-resistant acid phosphatase (TRAP) activity, an early marker for osteoclast formation. The compound inhibited the RANKL-induced activation of ERK signaling pathways, which are crucial for osteoclastogenesis. This inhibition led to decreased expression levels of transcription factors essential for osteoclast differentiation and bone resorption .

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | Inhibition of eicosanoid generation | Reduced LTC4 and PGD2 production |

| Osteoclast differentiation | Inhibition of ERK signaling pathway | Decreased TRAP activity and osteoclast formation |

3. Antiviral Activity

Recent studies have expanded on the antiviral properties of saucerneol, particularly against enteroviruses such as EV71, CVA16, and CVB3. Research showed that saucerneol could inhibit viral replication by over 80% at a concentration of 2 µg/mL. The mechanism involved mitochondrial reactive oxygen species (ROS) generation and activation of the STING/TBK-1/IRF3 signaling pathway, leading to enhanced antiviral responses in infected cells .

Case Study 1: Inhibition of Eicosanoid Generation

In a controlled laboratory setting, saucerneol was administered to mouse bone marrow-derived mast cells stimulated with stem cell factor (SCF). The study confirmed that SF inhibited eicosanoid generation effectively, providing a potential therapeutic avenue for inflammatory diseases .

Case Study 2: Osteoclast Activity

A comparative analysis was conducted using two in vitro models to assess the impact of saucerneol on osteoclast differentiation. The results consistently demonstrated that saucerneol effectively inhibited both TRAP activity and osteoclast formation across different concentrations, underscoring its potential as a therapeutic agent for osteoporosis .

Eigenschaften

IUPAC Name |

[2-methyl-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSJPFGWKAEPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717768 | |

| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888739-68-2 | |

| Record name | [2-Methyl-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.